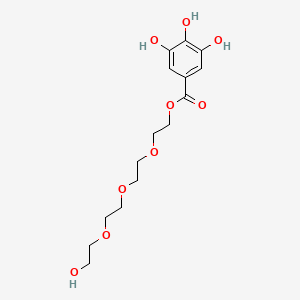

Gallic acid PEG4 ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H22O9 |

|---|---|

Molecular Weight |

346.33 g/mol |

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C15H22O9/c16-1-2-21-3-4-22-5-6-23-7-8-24-15(20)11-9-12(17)14(19)13(18)10-11/h9-10,16-19H,1-8H2 |

InChI Key |

MZPOAYBGXUCAHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Gallic Acid PEG4 Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known physicochemical properties of Gallic acid PEG4 ester. Due to the limited availability of public data for this specific molecule, this document also includes relevant data for the parent molecule, gallic acid, and a closely related diester, PEG-digallate, to provide a comparative context.

Introduction

Gallic acid, a naturally occurring phenolic acid, is a well-documented antioxidant with a range of biological activities.[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. This compound represents a molecule where a four-unit PEG chain is attached to gallic acid via an ester linkage, theoretically combining the therapeutic benefits of gallic acid with the drug delivery advantages of PEGylation.

Physicochemical Data

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available data for the parent compound, gallic acid, and provides some characterization details for a related PEG-digallate compound.

| Property | Gallic Acid | This compound | PEG-Digallate |

| Molecular Formula | C₇H₆O₅ | C₁₅H₂₂O₉ | Not Specified |

| Molecular Weight | 170.12 g/mol [1] | Estimated: ~362.33 g/mol | Not Specified |

| Aqueous Solubility | 1.072 g/100 g solvent (at 298.15 K)[2] | Data not available. Expected to be higher than gallic acid due to the hydrophilic PEG chain.[3] | Data not available |

| logP | 0.70[1] | Data not available. Expected to be lower than gallic acid n-alkyl esters of similar chain length due to the ether oxygens in the PEG chain. | Data not available |

| pKa | Not specified in search results | Data not available | Data not available |

| UV-Vis λmax | 277 nm[4][5] | Data not available | 295 nm[4][5][6] |

| Thermal Stability | Stable up to 87°C, with decomposition phases between 220-264°C.[4][5] | Data not available | Thermally stable, characterized by TGA.[4][6] |

Experimental Protocols

Synthesis of PEG-Digallate (as a proxy)

A green, solvent-free synthesis method has been reported for a PEG-digallate.[4][6]

-

Reaction: Gallic acid and polyethylene glycol are reacted in a 1:1 molar ratio in an Erlenmeyer flask.

-

Conditions: The solid-solid reaction is carried out without a solvent.

-

Characterization: The resulting diester is characterized using Fourier-transform infrared (FTIR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), and scanning electron microscopy (SEM).[4][6]

Determination of Aqueous Solubility (Shake-Flask Method)

This widely used method can be employed to determine the aqueous solubility of this compound.

-

Procedure: An excess amount of the compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature water bath until equilibrium is reached.

-

Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Determination of logP (Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Procedure: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases.

-

Analysis: The concentration of the compound in each phase is measured after separation of the layers. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a PEGylated gallic acid derivative.

Caption: Synthesis and Characterization Workflow.

Conclusion

While direct, comprehensive physicochemical data for this compound remains elusive in the public domain, this guide provides a foundational understanding based on the properties of its parent molecule and related compounds. The provided experimental methodologies offer a starting point for researchers to fully characterize this promising molecule. Further investigation is warranted to elucidate the precise physicochemical properties of this compound to unlock its full potential in pharmaceutical and other applications.

References

- 1. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:463965-22-2 | AxisPharm [axispharm.com]

- 4. Green synthesis of new and natural diester based on gallic acid and polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis of new and natural diester based on... | F1000Research [f1000research.com]

- 6. Green synthesis of new and natural diester based on gallic acid and polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Gallic Acid and its PEG4 Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gallic acid in various solvents and outlines the methodologies for determining the solubility of its derivatives, specifically the Gallic Acid PEG4 ester. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust foundation for researchers by presenting detailed data for the parent compound, gallic acid, and standardized experimental protocols for solubility determination.

Furthermore, this guide delves into the known biological signaling pathways modulated by gallic acid, offering insights into its potential therapeutic applications. The information is intended to support research and development efforts in pharmacology, medicinal chemistry, and materials science.

Solubility Data: Gallic Acid

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 12.6 g/L | [1] |

| Water | 142.7 | 2870 g/L | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | ~2 mg/mL | [2] |

| Ethanol | - | ~16 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | - | ~16 mg/mL | [2] |

| Dimethylformamide (DMF) | - | ~25 mg/mL | [2] |

| Methanol | 25 | Higher than in ethanol or water | [3] |

| Ethyl Acetate | 25 | Lower than in water | [3] |

| Acetone | - | Soluble | [3] |

| Ether | - | Limited solubility | [3] |

| Chloroform | - | Limited solubility | [3] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the this compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

Quantification: The concentration of the dissolved this compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Solubility Screening (Kinetic Solubility)

This method is suitable for early-stage drug discovery where a rapid assessment of solubility for multiple compounds or in various solvent systems is required.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent in a multi-well plate format.

-

Addition of Aqueous Buffer: A fixed volume of the aqueous buffer is added to each well containing the diluted compound.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the presence of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a plate reader that can measure light scattering.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Signaling Pathways Modulated by Gallic Acid

Gallic acid has been shown to influence several key signaling pathways involved in cellular processes, particularly in the context of cancer. While the specific effects of the PEG4 ester modification on these activities are yet to be determined, understanding the mechanisms of the parent compound provides a valuable starting point for investigation.

Gallic acid has been reported to exert its effects through the modulation of pathways such as PI3K/AKT/EGFR and MAPK.[4] In the context of cancer, it has been shown to inhibit cell growth and the expression of vascular endothelial growth factor (VEGF) through the PTEN/AKT/HIF-1α/VEGF signaling pathway.[5] Furthermore, studies have indicated that gallic acid can potentiate the efficacy of chemotherapy agents by modulating the PI3K/AKT/mTOR pathway.[6]

Below are diagrams illustrating these key signaling pathways.

Caption: Gallic Acid's modulation of PI3K/AKT/EGFR and MAPK signaling pathways.

Caption: Gallic Acid's influence on the PTEN/AKT/HIF-1α/VEGF signaling pathway.

Experimental Workflow Visualization

The following diagram outlines a general workflow for determining the solubility of a compound like this compound.

Caption: A general experimental workflow for determining compound solubility.

Conclusion

This technical guide serves as a foundational resource for researchers engaged in the study and development of gallic acid and its derivatives. While direct quantitative solubility data for this compound remains to be published, the provided information on the parent compound's solubility, detailed experimental protocols, and insights into relevant biological pathways offer a robust framework to guide future research and experimentation. The methodologies and data presented herein are intended to facilitate the characterization of this compound and accelerate its potential application in various scientific and therapeutic fields.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

Biocompatibility and Cytotoxicity of Gallic Acid PEG4 Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of Gallic Acid PEG4 Ester. While direct experimental data for this specific compound is limited, this document synthesizes available information on structurally related compounds, including gallic acid, its various esters, and polyethylene glycol (PEG), to provide a predictive assessment. This guide includes a summary of quantitative cytotoxicity data, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows to support further research and development.

Introduction

Gallic acid, a naturally occurring phenolic compound, and its derivatives are widely recognized for their antioxidant, anti-inflammatory, and antineoplastic properties[1][2][3]. The conjugation of gallic acid with polyethylene glycol (PEG), a biocompatible and non-immunogenic polymer, is a promising strategy to enhance its pharmacokinetic profile and therapeutic potential[4][5]. Specifically, the esterification of gallic acid with a tetraethylene glycol (PEG4) moiety is of interest for improving solubility and bioavailability. This guide explores the expected biocompatibility and cytotoxicity of this compound based on available scientific literature for related molecules.

Biocompatibility Profile

The biocompatibility of this compound is anticipated to be high, primarily due to the established safety profile of its constituent parts: gallic acid and PEG.

-

Polyethylene Glycol (PEG): PEG is a polymer generally recognized as safe (GRAS) by the US Food and Drug Administration and is widely used in pharmaceutical formulations to improve the biocompatibility of various molecules[1]. It is known to reduce protein adsorption and cellular adhesion to surfaces, thereby minimizing immunogenic responses. However, the cytotoxicity of PEG derivatives can be influenced by their molecular weight and end groups, with some studies indicating potential toxicity for very low molecular weight PEGs at high concentrations.

-

Gallic Acid: Gallic acid has demonstrated a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells[6][7]. For instance, studies have shown that gallic acid has significantly less cytotoxic effects on normal human umbilical vein endothelial cells (HUVECs) compared to cervical cancer cells[6].

Based on these properties, this compound is expected to exhibit good biocompatibility, a critical attribute for its potential use in drug delivery and other biomedical applications.

Cytotoxicity Assessment

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of gallic acid and a structurally similar gallic acid-triethylene glycol (GATG) dendrimer on various cell lines. This data can serve as a reference for predicting the potential cytotoxicity of this compound.

| Compound | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |

| Gallic Acid | MDA-MB-231 | Human Breast Cancer | ~50 µM | 48 hours | [8] |

| Gallic Acid | OVCAR-3 | Human Ovarian Cancer | 20.36 ± 0.18 µM | 48 hours | [7] |

| Gallic Acid | A2780/CP70 | Human Ovarian Cancer | 27.18 ± 0.88 µM | 48 hours | [7] |

| Gallic Acid | HeLa | Human Cervical Cancer | >15 µg/ml (viability ~84% at 10µg/ml) | 24 hours | [6] |

| Gallic Acid | HTB-35 | Human Cervical Cancer | >15 µg/ml (viability ~88% at 10µg/ml) | 24 hours | [6] |

| Gallic acid–triethylene glycol (GATG) dendrimer | PC-3 | Human Prostate Cancer | Not specified (viability ~34%) | 72 hours | [9] |

| Gallic acid–triethylene glycol (GATG) dendrimer | DU-145 | Human Prostate Cancer | Not specified (viability ~26%) | 72 hours | [9] |

| Gallic acid–triethylene glycol (GATG) dendrimer | PNT1A | Non-malignant Prostate | Not specified (viability ~23%) | 72 hours | [9] |

Note: The cytotoxicity of gallic acid esters is often related to their lipophilicity, which is influenced by the length of the alkyl or PEG chain[10].

Experimental Protocols

This section details common methodologies used to assess the cytotoxicity and biocompatibility of compounds like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere for 24 hours[9].

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control[9].

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

Gallic Acid-Induced Apoptosis Pathway

Gallic acid and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and activation of caspases[10].

Caption: Proposed signaling pathway for gallic acid ester-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of a new compound.

Caption: A generalized workflow for in vitro cytotoxicity evaluation.

Conclusion

While direct experimental evidence for the biocompatibility and cytotoxicity of this compound is not yet widely available, the existing literature on gallic acid, its esters, and PEG provides a strong foundation for a predictive assessment. The conjugation with PEG4 is expected to confer high biocompatibility. The cytotoxicity is likely to be driven by the gallic acid component, with potential for selective action against cancer cells. Further in vitro and in vivo studies are essential to definitively characterize the biological profile of this compound and validate its potential for therapeutic applications. The experimental protocols and pathways outlined in this guide provide a framework for such future investigations.

References

- 1. Gallic Acid: A Potent Antioxidant and Anti-inflammatory Agent in Modern Cosmeceuticals. | Semantic Scholar [semanticscholar.org]

- 2. Medicinal importance of gallic acid and its ester derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Sustained Release Study of Gallic Acid Coated with Magnetite-PEG and Magnetite-PVA for Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gallic Acid–Triethylene Glycol Aptadendrimers Synthesis, Biophysical Characterization and Cellular Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]

In Vitro Antioxidant Potential of Gallic Acid PEG4 Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, is renowned for its potent antioxidant properties.[1][2] To enhance its pharmacokinetic profile and solubility, derivatization with polyethylene glycol (PEG) is a promising strategy. This technical guide explores the anticipated in vitro antioxidant potential of Gallic acid PEG4 ester. While direct quantitative data for this specific derivative is emerging, this document consolidates the extensive research on gallic acid and its other esters to provide a robust framework for its evaluation. We will delve into the established antioxidant mechanisms of gallic acid, present comparative data for its common derivatives, provide detailed experimental protocols for key antioxidant assays, and illustrate relevant biological pathways and experimental workflows.

Introduction to Gallic Acid and the Rationale for PEGylation

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found abundantly in various plants, fruits, and vegetables.[1] Its chemical structure, featuring three hydroxyl groups on a benzene ring, endows it with exceptional free radical scavenging capabilities.[2] These antioxidant properties are implicated in a wide range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1]

However, the clinical application of gallic acid can be limited by factors such as its hydrophilicity and metabolic instability. PEGylation, the covalent attachment of PEG chains, is a well-established method to improve the pharmacological properties of molecules. For gallic acid, PEGylation is expected to:

-

Enhance Solubility: Improve solubility in both aqueous and organic media.

-

Increase Bioavailability: Prolong systemic circulation time and reduce metabolic degradation.

-

Modulate Lipophilicity: The PEG4 chain can alter the hydrophilic-lipophilic balance, potentially influencing its interaction with cellular membranes and its efficacy in different biological environments.

While the fundamental antioxidant capacity of the gallic acid moiety is expected to be retained, the PEG chain may influence its access to reactive oxygen species and its performance in various in vitro assays.

Quantitative Antioxidant Activity of Gallic Acid and its Esters

Direct quantitative data for this compound is not yet widely available in peer-reviewed literature. However, the extensive data on gallic acid and its alkyl esters provide a strong basis for comparison and prediction. The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | FRAP Value (µM Fe(II)/µg) | Reference(s) |

| Gallic Acid | ~3 | ~3 | High | [3][4] |

| Methyl Gallate | Varies | Varies | - | [5] |

| Propyl Gallate | Varies | Varies | - | [5] |

| Lauryl Gallate | Varies | Varies | High | [5][6] |

Note: The exact IC50 and FRAP values can vary depending on the specific experimental conditions.

The addition of an alkyl ester chain to gallic acid can modulate its antioxidant activity, in part by altering its lipophilicity.[6] Similarly, the PEG4 ester is expected to exhibit potent antioxidant activity, comparable to or potentially modified from the parent gallic acid, due to the influence of the PEG chain on its chemical environment and accessibility to free radicals.

Detailed Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that are suitable for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of concentrations of this compound and a standard antioxidant (e.g., gallic acid, Trolox) in a suitable solvent (e.g., methanol or water).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

-

For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as follows:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the sample or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.

Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the sample or standard solution to 180 µL of the FRAP reagent in a 96-well microplate.

-

Incubate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)/µg of sample).

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparing the antioxidant activity of gallic acid and its alkyl esters in emulsion gel and non-gelled emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial activity of Gallic acid PEG4 ester against various strains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, and its derivatives have demonstrated significant antimicrobial properties against a broad spectrum of microorganisms. The esterification of gallic acid, particularly with moieties like polyethylene glycol (PEG), presents a promising strategy to enhance its therapeutic potential by modifying its physicochemical properties, such as solubility and bioavailability. This technical guide provides an in-depth overview of the antimicrobial activity of gallic acid esters, with a specific focus on the projected activity of Gallic acid PEG4 ester. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on closely related gallic acid esters to provide a comprehensive understanding of its potential efficacy. Detailed experimental protocols for assessing antimicrobial activity and visualizations of key signaling pathways are also presented to aid researchers in this field.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants and fruits. It is well-documented for its antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The antimicrobial efficacy of gallic acid extends to both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Esterification of the carboxylic acid group of gallic acid has been shown to modulate its biological activity. The addition of an alkyl or other ester group can influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For a molecule like gallic acid, PEGylation could potentially increase its aqueous solubility, prolong its circulation time, and enhance its stability. This guide explores the anticipated antimicrobial profile of this compound based on the known activities of other gallic acid esters.

Antimicrobial Activity of Gallic Acid Esters (Proxy Data for this compound)

Table 1: Minimum Inhibitory Concentration (MIC) of Gallic Acid Esters against Bacterial Strains

| Microbial Strain | Gallic Acid (µg/mL) | Methyl Gallate (µg/mL) | Propyl Gallate (mg/mL) | Octyl Gallate (µg/mL) | Nonyl Gallate (µg/mL) |

| Staphylococcus aureus | 50[5] | 64-256 | 0.6[6] | - | 15.6[4] |

| Bacillus subtilis | - | - | - | - | - |

| Escherichia coli | 147[5] | 64-256 | 1.5[6] | - | - |

| Pseudomonas aeruginosa | 2500[7] | - | - | - | - |

| Salmonella enterica | - | - | - | - | - |

| Stenotrophomonas maltophilia | - | 64-256 | - | - | - |

| Achromobacter xylosoxidans | - | 64-256 | - | - | - |

| Burkholderia cenocepacia | - | 64-256[8] | - | - | - |

| Carnobacterium divergens | - | - | - | 10.5-38.3[9] | - |

| Leuconostoc carnosum | - | - | - | 10.5-38.3[9] | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Gallic Acid Esters against Fungal Strains

| Microbial Strain | Gallic Acid (µg/mL) | Propyl Gallate (mg/mL) |

| Candida albicans | 218[5] | 0.33[6] |

| Aspergillus niger | - | - |

| Aspergillus fumigatus | 100[10] | - |

Table 3: Minimum Bactericidal Concentration (MBC) of Gallic Acid Esters against Bacterial Strains

| Microbial Strain | Gallic Acid (mg/mL) |

| Pseudomonas putida | 10[7] |

| Pseudomonas fluorescens | 10[7] |

| Pseudomonas fragi | 10[7] |

Note: The presented data is a compilation from various studies and experimental conditions may differ. These values should be considered as a general guide to the potential activity of gallic acid esters.

Experimental Protocols

This section details the standard methodologies for determining the antimicrobial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[11][12]

Protocol:

-

Preparation of Microbial Inoculum:

-

Streak the microbial strain on an appropriate agar plate and incubate to obtain a fresh culture.

-

Suspend a few colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or water).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the test compound in which there is no visible growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11][12]

Protocol:

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

-

-

Sub-culturing:

-

Spread the aliquot onto an appropriate agar plate.

-

-

Incubation:

-

Incubate the agar plates at the optimal temperature and duration for the microorganism.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the test compound through an agar medium.[13][14]

Protocol:

-

Preparation of Agar Plates:

-

Pour a suitable molten agar medium into sterile Petri dishes and allow it to solidify.

-

-

Inoculation:

-

Spread a standardized microbial inoculum evenly over the surface of the agar.

-

-

Well Preparation:

-

Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

-

Application of Test Compound:

-

Add a known volume of the this compound solution at different concentrations into the wells.

-

Include a control with the solvent used to dissolve the compound.

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the microorganism.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualization of Methodologies and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the proposed antimicrobial mechanisms of action for gallic acid and its derivatives.

References

- 1. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phexcom.com [phexcom.com]

- 7. Antimicrobial activity of gallic acid against food-related Pseudomonas strains and its use as biocontrol tool to improve the shelf life of fresh black truffles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. 4.3. Determining MIC and MBC [bio-protocol.org]

- 12. emerypharma.com [emerypharma.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.neliti.com [media.neliti.com]

Thermal Stability and Degradation Profile of Gallic Acid PEG Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Gallic acid PEG esters. The information presented is synthesized from publicly available research, focusing on providing a detailed understanding for researchers, scientists, and professionals in the field of drug development. While specific data for a Gallic acid PEG4 ester is not extensively available, this guide utilizes data from a closely related compound, a PEG-digallate, to provide a robust model for its thermal behavior.

Thermal Stability Analysis

The thermal stability of Gallic acid PEG esters is a critical parameter for their application in drug delivery and other biomedical fields. Understanding their behavior at elevated temperatures is essential for formulation, processing, and storage. Thermogravimetric analysis (TGA) is a key technique used to evaluate this stability.

Thermogravimetric Analysis (TGA) Data

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of gallic acid, polyethylene glycol (PEG), and a synthesized PEG-digallate, which serves as a model for Gallic acid PEG esters.

Table 1: Thermogravimetric Analysis Data for Gallic Acid

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 87 - 105 | 8.27 | Loss of hydration water |

| 220 - 264 | 36.38 | Decomposition |

| > 264 | 18.22 | Oxidation of organic matter |

Data sourced from a study on a synthesized PEG-digallate, where Gallic Acid was a precursor.[1][2]

Table 2: Thermogravimetric Analysis Data for Polyethylene Glycol (PEG)

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 350 - 405 | ~100 | Backbone chain (-C-O- and -C-C-) breakdown |

Data sourced from a study on a synthesized PEG-digallate, where PEG was a precursor.[1][2]

Table 3: Thermogravimetric Analysis Data for PEG-Digallate

| Temperature Range (°C) | Associated Process |

| < 100 | Loss of trapped water |

| 210 - 420 | Thermal deterioration of the composite |

Data sourced from a study on a synthesized PEG-digallate.[1]

Degradation Profile

The degradation of Gallic acid PEG esters under thermal stress is expected to involve the cleavage of its constituent parts: the gallic acid moiety and the polyethylene glycol chain.

Proposed Degradation Pathway

Based on the known thermal degradation of gallic acid and PEG, a proposed degradation pathway for a Gallic acid PEG ester is outlined below. The initial degradation is likely to occur at the ester linkage, followed by the decomposition of the individual components.

The thermal degradation of gallic acid is known to yield pyrogallol and various organic acids. The thermal breakdown of PEG is anticipated to occur at the backbone chains, specifically the C-O and C-C bonds.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the material.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A sample of the material (typically 5-10 mg) is placed in a sample pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting data is plotted as a weight loss versus temperature curve (TGA curve). The derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum weight loss.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of Gallic acid PEG esters, primarily based on data from a closely related PEG-digallate. The provided data and experimental protocols offer valuable insights for researchers and professionals working with these compounds. Further studies on Gallic acid esters with specific PEG chain lengths are warranted to build a more detailed and specific thermal profile.

References

Mechanism of action of Gallic acid PEG4 ester

An In-depth Technical Guide on the Core Mechanism of Action of Gallic Acid PEG4 Ester

Disclaimer: Direct experimental data on the mechanism of action of this compound is not extensively available in the current scientific literature. Therefore, this guide provides a scientifically inferred mechanism based on the well-documented activities of its core component, gallic acid, and the known effects of PEGylation on small molecules. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Gallic acid, a naturally occurring phenolic compound, is renowned for its potent antioxidant and anti-inflammatory properties. The conjugation of gallic acid with a four-unit polyethylene glycol (PEG4) chain to form this compound is hypothesized to enhance its pharmacokinetic profile, thereby potentially increasing its therapeutic efficacy. The core mechanism of action of this modified compound is predicated on the intrinsic biological activities of gallic acid, which primarily involve the scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The PEG4 moiety is expected to improve the solubility, stability, and bioavailability of gallic acid, leading to more sustained and targeted effects.

Core Mechanism of Action: An Integration of Gallic Acid's Bioactivity and PEGylation Benefits

The mechanism of action of this compound can be dissected into two fundamental components: the pharmacodynamic effects of the gallic acid core and the pharmacokinetic influence of the PEG4 chain.

Antioxidant Activity of the Gallic Acid Core

Gallic acid is a powerful antioxidant capable of neutralizing a variety of free radicals.[1][2] This activity is central to its protective effects against oxidative stress-induced cellular damage.

-

Direct Radical Scavenging: The three hydroxyl groups on the phenyl ring of gallic acid readily donate hydrogen atoms to stabilize free radicals, such as the superoxide anion (•O₂⁻) and hydroxyl radical (•OH).[3]

-

Chelation of Metal Ions: Gallic acid can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

Anti-inflammatory Activity via Modulation of Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Gallic acid exerts significant anti-inflammatory effects by interfering with critical signaling cascades within immune and other cell types.[4][5]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Gallic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][6] The IC50 value for gallic acid's inhibition of TNF-α-induced NF-κB activation has been reported to be 76.0 ± 4.9 µM.[6]

-

Modulation of the MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to a wide range of stimuli, including stress and inflammation. Aberrant MAPK signaling is implicated in many inflammatory diseases. Gallic acid can modulate the phosphorylation and activation of various components of the MAPK pathway, leading to a reduction in the inflammatory response.[7]

The Role of the PEG4 Ester Moiety

PEGylation is a well-established strategy to improve the pharmaceutical properties of therapeutic agents. The attachment of a short PEG4 chain to gallic acid is expected to confer several advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of the otherwise moderately soluble gallic acid, improving its formulation characteristics and stability in biological fluids.

-

Increased Bioavailability and Prolonged Circulation: PEGylation can protect the parent molecule from enzymatic degradation and reduce renal clearance, leading to a longer plasma half-life and sustained therapeutic effect.

-

Improved Cellular Permeability: While the effect of a short PEG chain on cell permeability can be complex, it may modulate the cellular uptake of gallic acid, potentially leading to more efficient delivery to intracellular targets.

Quantitative Data on the Bioactivity of Gallic Acid

The following tables summarize key quantitative data for the antioxidant and anti-inflammatory activities of gallic acid, the active core of this compound.

Table 1: Antioxidant Activity of Gallic Acid

| Assay | IC50 Value (µM) | Reference(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 2.6 - 30.53 | [1][2][8][9] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | ~5.0 | [10] |

Table 2: Anti-inflammatory Activity of Gallic Acid

| Target/Assay | IC50 Value (µM) | Cell Type/Model | Reference(s) |

| TNF-α-induced NF-κB Activation | 76.0 ± 4.9 | 293/NFκB-Luc cells | [6] |

| Inhibition of IL-6 Production (qualitative) | - | Oral epithelial cells | [11] |

| Inhibition of TNF-α Production (qualitative) | - | Mast cells | [4] |

Note: Quantitative IC50 values for the direct inhibition of IL-6 and TNF-α production by gallic acid are not consistently reported and can be highly dependent on the cell type and stimulus used.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of gallic acid and its derivatives.

Protocol for Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine the effect of a compound on the phosphorylation status of MAPK proteins (e.g., p38, ERK1/2) in response to a pro-inflammatory stimulus.

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., macrophages, keratinocytes) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) for a short period (e.g., 15-30 minutes).

-

Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the stimulus alone.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK protein and a housekeeping protein (e.g., β-actin or GAPDH).[12]

-

Quantify the band intensities using densitometry software.

-

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.[13]

-

Cell Culture and Transfection:

-

Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter (e.g., HEK293-NFκB-luc).

-

Seed the reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) at a concentration that induces a submaximal response (e.g., EC80).[14]

-

Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the stimulus alone.

-

Incubate the plate for a specified period (e.g., 6-24 hours) to allow for luciferase expression.

-

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Wash the cells gently with PBS.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[15]

-

Use a luminometer to measure the relative light units (RLU) from each well.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if the test compound is suspected to be cytotoxic.

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

-

Determine the IC50 value of the test compound.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by gallic acid and a typical experimental workflow for its analysis.

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Caption: A representative experimental workflow for assessing anti-inflammatory activity.

Conclusion

The mechanism of action of this compound is fundamentally driven by the potent antioxidant and anti-inflammatory properties of its gallic acid core. By scavenging free radicals and inhibiting the pro-inflammatory MAPK and NF-κB signaling pathways, gallic acid can mitigate cellular damage and inflammation. The addition of the PEG4 moiety is anticipated to enhance the compound's drug-like properties, leading to improved bioavailability and a more favorable pharmacokinetic profile. Further experimental studies are warranted to directly validate this inferred mechanism and to fully characterize the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Gallic acid inhibits histamine release and pro-inflammatory cytokine production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of methyl gallate and gallic acid on the production of inflammatory mediators interleukin-6 and interleukin-8 by oral epithelial cells stimulated with Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

A Technical Guide to the Spectroscopic Analysis of Gallic Acid PEG4 Ester

This technical guide provides an in-depth analysis of Gallic acid PEG4 ester, a molecule of significant interest in drug delivery and materials science. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic profiles of therapeutic agents. This document details the characterization of a specific PEGylated derivative of gallic acid, a naturally occurring polyphenol with potent antioxidant properties, using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols, tabulated spectral data, and a clear workflow for the synthesis and characterization process.

Spectroscopic Data Analysis

The esterification of gallic acid with tetraethylene glycol (PEG4) results in distinct changes in the spectroscopic signatures of the parent molecules. The formation of the ester linkage and the introduction of the PEG chain can be unequivocally confirmed by analyzing the shifts and appearance of new peaks in the FTIR and NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The esterification of gallic acid with PEG results in the appearance of characteristic ester bond vibrations and changes in the hydroxyl group region of the spectrum.[1]

Table 1: Summary of Characteristic FTIR Peaks

| Functional Group | Gallic Acid (cm⁻¹) | This compound (cm⁻¹) | Interpretation |

| O-H Stretch (Phenolic) | ~3500-3000 (broad) | ~3500-3000 (broad) | The broad peak due to the phenolic hydroxyl groups remains, indicating their presence in the final product.[1] |

| O-H Stretch (Carboxylic Acid) | ~3200-2500 (very broad) | Absent | Disappearance of the very broad carboxylic acid O-H stretch is a key indicator of successful esterification.[2] |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Aromatic C-H stretching vibrations from the gallate ring. |

| C-H Stretch (Aliphatic) | Not Present | ~2870 | Methylene (-CH₂) stretching vibrations from the PEG4 chain.[1] |

| C=O Stretch (Carboxylic Acid) | ~1700-1680 | Absent | Disappearance of the carbonyl peak from the carboxylic acid.[2] |

| C=O Stretch (Ester) | Not Present | ~1710-1700 | Appearance of a strong carbonyl stretching band confirms the formation of the ester functional group.[1][3] |

| C=C Stretch (Aromatic) | ~1610, ~1540 | ~1610, ~1540 | Aromatic ring C=C stretching vibrations.[1] |

| C-O Stretch | ~1300-1000 | ~1250 and ~1100 | Esters typically show two distinct C-O stretching bands: a C-C-O stretch and an O-C-C stretch.[3] The ether linkages (-CH₂-O-CH₂-) of the PEG chain also contribute to strong absorption in this region.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The spectrum of this compound shows characteristic signals for both the gallate and the PEG4 moieties.

Table 2: Summary of ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Type | Gallic Acid (δ ppm) | This compound (δ ppm) | Interpretation |

| Aromatic C-H | ~6.9-7.1 (s, 2H) | ~6.95 (s, 2H) | The two equivalent aromatic protons on the gallic acid ring.[1][4] |

| Phenolic O-H | ~8.1-9.5 (br s, 3H) | ~8.1-9.5 (br s, 3H) | The three phenolic hydroxyl protons. The exact shift can vary with concentration and temperature.[1] |

| Carboxylic Acid O-H | ~12.0 (br s, 1H) | Absent | The disappearance of the acidic proton signal is a definitive confirmation of ester formation. |

| PEG -CH₂- (adjacent to ester) | Not Present | ~4.2-4.3 (t, 2H) | Protons on the methylene group of the PEG chain directly attached to the ester oxygen, deshielded by the carbonyl group.[5] |

| PEG -CH₂- (internal) | Not Present | ~3.5-3.6 (m) | Protons of the internal methylene groups of the PEG4 chain.[5] |

| PEG -CH₂- (terminal) | Not Present | ~3.4-3.5 (t, 2H) | Protons on the terminal methylene group adjacent to the terminal hydroxyl group. |

| Terminal O-H (PEG) | Not Present | Variable (br s, 1H) | The proton of the terminal alcohol on the PEG chain. |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

FTIR Sample Preparation and Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FTIR spectra of solid and liquid samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by scanning without any sample present.[6]

-

Sample Application : Place a small amount of the purified this compound powder directly onto the ATR crystal surface, ensuring complete coverage.

-

Pressure Application : Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.[6]

-

Data Acquisition : Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

-

Cleaning : After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[6]

NMR Sample Preparation and Analysis

High-resolution ¹H NMR spectroscopy requires the sample to be dissolved in a deuterated solvent.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the dry, purified this compound.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the polar gallic acid moiety and the PEG chain) in a standard 5 mm NMR tube.[1]

-

Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition : Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 to 64 scans. The resulting Free Induction Decay (FID) is then Fourier transformed to generate the spectrum.[8]

-

Data Processing : Process the spectrum by applying phase correction and baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the peaks to determine the relative ratios of the protons.

Visualization of Workflow

The overall process, from the starting materials to the final spectroscopic characterization, can be visualized as a logical workflow. This diagram outlines the key steps in the synthesis and analysis of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

- 1. Green synthesis of new and natural diester based on gallic acid and polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Gallic Acid PEG4 Ester: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic applications are often limited by suboptimal bioavailability and rapid metabolism. To overcome these limitations, conjugation with polyethylene glycol (PEG), a process known as PEGylation, has emerged as a promising strategy. This technical guide focuses on the potential research applications of a specific derivative, Gallic acid PEG4 ester. This modification, featuring a short tetra-ethylene glycol linker, is poised to enhance the parent molecule's solubility, stability, and pharmacokinetic profile, thereby unlocking a wide array of research and therapeutic possibilities. This document provides an in-depth overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Promise of PEGylated Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a secondary metabolite found in a variety of plants, fruits, and teas.[1][2] Its therapeutic potential is well-documented, with studies demonstrating its ability to mitigate oxidative stress, modulate inflammatory responses, and induce apoptosis in cancer cells.[1][3][4] Despite these promising attributes, the clinical translation of gallic acid has been hampered by its poor bioavailability and rapid in vivo clearance.[2][5]

PEGylation, the covalent attachment of PEG chains to a molecule, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The PEG4 linker, a short and hydrophilic spacer, can enhance the aqueous solubility and stability of gallic acid without significantly altering its core pharmacophore.[6] The ester linkage provides a potential site for enzymatic cleavage, allowing for the controlled release of the active gallic acid moiety within the cellular environment.

This guide explores the multifaceted research applications of this compound, focusing on its potential in drug delivery, oncology, and inflammatory disease research.

Potential Research Applications

Advanced Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for the development of novel drug delivery systems, particularly in the formulation of nanoparticles.

-

Nanoparticle Formulation: Gallic acid PEG esters can be incorporated into various nanoparticle platforms, such as liposomes, micelles, and polymeric nanoparticles, to enhance drug encapsulation efficiency, stability, and targeted delivery.[5] The PEG component provides a hydrophilic shell that can reduce opsonization and prolong circulation time, while the gallic acid moiety can contribute to the therapeutic effect or act as a targeting ligand.

-

Drug Conjugation: The carboxylic acid group of the PEG4 linker can be activated to conjugate with amine-containing drugs, creating prodrugs with improved solubility and controlled release profiles.

Oncology Research

Gallic acid has demonstrated significant anticancer activity against various cancer cell lines.[1][7] The PEGylated derivative is expected to exhibit enhanced efficacy due to improved cellular uptake and retention.

-

Antiproliferative and Apoptotic Effects: this compound can be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. The ester linkage may allow for sustained intracellular release of gallic acid, leading to prolonged activation of apoptotic pathways.

-

Modulation of Carcinogenic Signaling Pathways: Gallic acid is known to interfere with key signaling pathways involved in cancer progression, including the NF-κB, MAPK, and EGFR/JAK2/STAT5 pathways.[3][8][9] The PEGylated form could offer more efficient modulation of these pathways.

Anti-inflammatory and Antioxidant Studies

The inherent anti-inflammatory and antioxidant properties of gallic acid can be harnessed more effectively with the PEG4 ester derivative.[4][10]

-

Scavenging of Reactive Oxygen Species (ROS): Gallic acid is a potent scavenger of free radicals. The antioxidant capacity of the PEGylated form can be evaluated in various in vitro and in vivo models of oxidative stress.

-

Inhibition of Inflammatory Mediators: Gallic acid can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways.[4][8][10] this compound could be a valuable tool for studying and potentially treating inflammatory conditions.

Quantitative Data

The following tables summarize key quantitative data from studies on gallic acid and its derivatives, providing a baseline for potential studies on this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Gallic Acid) | 37.49 µg/mL | A549 (Lung Cancer) | [11] |

| IC50 (Gallic Acid) | 56.49 µg/mL | A549 (Lung Cancer) | [11] |

| IC50 (Gallic Acid) | ~3 µM | Trypanosoma brucei | [12] |

| IC50 (Gallic Acid Esters) | 7-17 µM | B16F10 (Melanoma) | [7] |

Table 1: In Vitro Cytotoxicity of Gallic Acid and its Derivatives

| Parameter | Value | Nanoparticle System | Reference |

| Encapsulation Efficiency | ~76.80% | Chitosan Nanoparticles | [13] |

| Drug Loading | ~5% | Zein Nanoparticles | [13] |

| Particle Size | 180.8 ± 0.21 nm | Chitosan Nanoparticles | [13] |

| Zeta Potential | +24.2 mV | Chitosan Nanoparticles | [13] |

Table 2: Physicochemical Properties of Gallic Acid-Loaded Nanoparticles

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

Synthesis of this compound

A common method for synthesizing Gallic acid PEG esters is through Fischer esterification.[6][12]

Materials:

-

Gallic acid

-

Tetraethylene glycol (PEG4)

-

Sulfuric acid (catalyst)

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Gallic acid and a molar excess of tetraethylene glycol in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Characterize the final product using techniques such as NMR (1H and 13C) and mass spectrometry to confirm its structure and purity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug) and a negative control (untreated cells).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the antioxidant activity of compounds.[14][15]

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol and protect it from light.

-

Prepare serial dilutions of the this compound in methanol. A known antioxidant like ascorbic acid or gallic acid can be used as a positive control.

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well and mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK/ERK Signaling Pathway Modulation by this compound.

Caption: EGFR/JAK2/STAT5 Signaling Pathway Interference.

Caption: Experimental Workflow for Biological Evaluation.

Conclusion and Future Directions

This compound represents a promising platform for a multitude of research applications. Its enhanced physicochemical properties, conferred by the PEG4 linker, are anticipated to translate into improved biological activity and therapeutic potential compared to the parent gallic acid molecule. The potential to incorporate this molecule into advanced drug delivery systems, coupled with its inherent anticancer and anti-inflammatory properties, opens up exciting avenues for investigation in oncology, immunology, and materials science.

Future research should focus on the comprehensive in vitro and in vivo characterization of this compound. This includes detailed pharmacokinetic and toxicological studies, as well as efficacy studies in relevant animal models of cancer and inflammatory diseases. Furthermore, the exploration of this molecule in the design of targeted drug delivery systems and as a functional component of biomaterials warrants significant attention. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this novel PEGylated phenolic compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]